molecular formula C23H30N2O3S B5953772 1-phenyl-N-[[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-3-yl]methyl]methanesulfonamide

1-phenyl-N-[[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-3-yl]methyl]methanesulfonamide

Cat. No.: B5953772
M. Wt: 414.6 g/mol
InChI Key: RZHVARBOUWJWDW-UHFFFAOYSA-N
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Description

1-phenyl-N-[[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-3-yl]methyl]methanesulfonamide is a complex organic compound with a unique structure that includes a phenyl group, a piperidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the piperidine ring using a phenyl halide and a Lewis acid catalyst.

    Introduction of the prop-2-enoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the prop-2-enoxyphenyl group is attached to the piperidine ring.

    Formation of the methanesulfonamide group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-3-yl]methyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-phenyl-N-[[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-3-yl]methyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biological pathways or its use as a drug candidate.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-3-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-2-propanone: A related compound with a phenyl group and a ketone functional group.

    1-phenyl-2-propanol: A similar compound with a phenyl group and an alcohol functional group.

    1-phenyl-2-propene: A compound with a phenyl group and a double bond.

Uniqueness

1-phenyl-N-[[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-3-yl]methyl]methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring, methanesulfonamide group, and prop-2-enoxyphenyl group distinguishes it from other similar compounds and contributes to its diverse range of applications.

Properties

IUPAC Name

1-phenyl-N-[[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-3-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-2-15-28-23-13-7-6-12-22(23)18-25-14-8-11-21(17-25)16-24-29(26,27)19-20-9-4-3-5-10-20/h2-7,9-10,12-13,21,24H,1,8,11,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHVARBOUWJWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCCC(C2)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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